tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2169020-28-2
VCID: VC11605966
InChI: InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h9-10H,6-8H2,1-5H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate

CAS No.: 2169020-28-2

Cat. No.: VC11605966

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate - 2169020-28-2

Specification

CAS No. 2169020-28-2
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h9-10H,6-8H2,1-5H3
Standard InChI Key DFPDKOJBCGFPML-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CCN1C(=O)OC(C)(C)C)C=O)C

Introduction

tert-Butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . It is characterized by its piperidine ring structure, which is substituted with a tert-butyl group and an aldehyde (formyl) group. This compound is often used as a building block in organic synthesis due to its unique structural features.

Synthesis and Applications

The synthesis of tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate typically involves multi-step reactions that may vary based on the starting materials and desired yields. This compound is valuable in organic synthesis due to its potential to serve as a precursor for further modifications leading to biologically active compounds.

While specific biological effects of this compound are not well-documented, its structural features suggest potential applications in medicinal chemistry. The presence of the formyl group offers different reactivity patterns compared to other derivatives, such as sulfanyl or hydroxyl groups, making it useful for various chemical transformations.

Comparison with Similar Compounds

Similar compounds include tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate and tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Each of these compounds has unique structural features that confer different reactivity and potential biological activities.

CompoundStructural FeaturesUnique Aspects
tert-Butyl 4-Formyl-2,2-Dimethylpiperidine-1-CarboxylatePiperidine ring with formyl groupOffers different reactivity due to aldehyde group
tert-Butyl 2,2-Dimethyl-4-Sulfanylpiperidine-1-CarboxylatePiperidine ring with sulfanyl groupPotential applications in medicinal chemistry due to sulfanyl substitution
tert-Butyl 4-Formyl-2,2-Dimethyloxazolidine-3-CarboxylateOxazolidine ring with formyl groupUsed as an intermediate in synthesis of biologically active compounds

Research Findings and Future Directions

Research on tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate is limited, but its structural uniqueness suggests potential for further investigation. Studies focusing on its synthesis, reactivity, and biological effects could provide valuable insights into its applications in organic synthesis and medicinal chemistry.

Future research directions may include exploring its use as a building block for synthesizing complex molecules with potential therapeutic properties. Additionally, interaction studies involving this compound could help assess its viability as a precursor for biologically active compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator